![molecular formula C9H8ClN3O2 B071689 Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate CAS No. 187725-00-4](/img/structure/B71689.png)

Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

Vue d'ensemble

Description

Synthesis Analysis

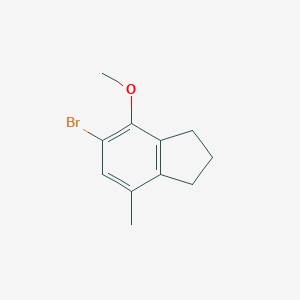

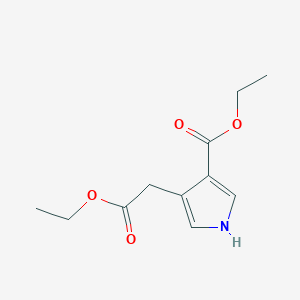

The synthesis of ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate and its derivatives typically involves multistep reactions, including cyclocondensation and intramolecular cyclization processes. For instance, ethyl N-alkyl-N-(6-amino-5-formylpyrimidin-4-yl)-glycinate derivatives are converted to methyl 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylates through intramolecular cyclization under the influence of sodium methoxide (Verves et al., 2013).

Molecular Structure Analysis

The crystal structure and molecular geometry of related compounds have been elucidated through X-ray diffraction, revealing details about their spatial arrangement and bonding. For example, the crystal structure of a similar compound, ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate, has been determined, showcasing the compound's monoclinic space group and specific molecular dimensions (Hu Yang, 2009).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including cyclocondensation with different reagents, leading to the formation of ortho- and peri-condensed heterocycles. Such reactions are crucial for synthesizing novel heterocyclic compounds with potential pharmacological properties (Bakulina et al., 2013).

Applications De Recherche Scientifique

Synthesis of Derivatives and Analogues

- Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate has been utilized in the synthesis of various chemical derivatives, including ethyl N-alkyl-N-(6-amino-5-formylpyrimidin-4-yl)-glycinate derivatives. These derivatives undergo intramolecular cyclization to form methyl 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylates and pyrimido-[5',4':4,5]pyrrolo[2,1-c][1,4]oxazines containing 3-chloropropyl groups (Verves et al., 2013).

Applications in Organic Chemistry

- The compound is used in the synthesis of thiazolopyrimidines, thiazolodipyrimidines, and heterocyclothiazolopyrimidines, highlighting its versatility in creating complex organic structures (Sherif et al., 1993).

Role in Pharmaceutical Research

- This compound plays a significant role in pharmaceutical research, contributing to the synthesis of compounds with potential medicinal properties. It's used in the synthesis of functionalized base derivatives of nucleoside antibiotics (Rosemeyer, 2007).

Crystallography and Structural Analysis

- The compound's derivatives have been subjected to crystallography and structural analysis, aiding in the understanding of molecular structures and interactions. For example, studies on ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate provide insights into the crystal structure of similar compounds (Hu Yang, 2009).

Potential in Antifolate Synthesis

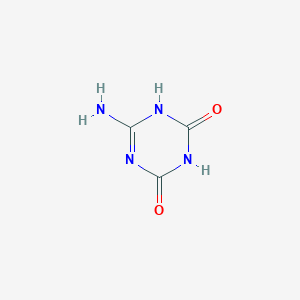

- It is also instrumental in designing and synthesizing antifolates, a class of compounds that inhibit enzymes necessary for DNA synthesis. This application is particularly relevant in the development of antitumor agents (Gangjee et al., 2007).

Mécanisme D'action

Target of Action

It’s known that pyrrolo[2,3-d]pyrimidine derivatives can potentially target multiple kinases

Mode of Action

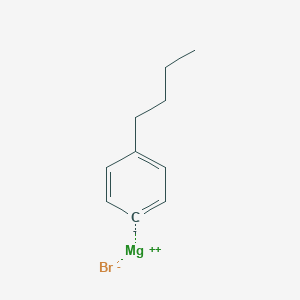

Chemically, 4-chloro-7h-pyrrolo[2,3-d]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and suzuki coupling reactions .

Biochemical Pathways

It’s known that pyrrolo[2,3-d]pyrimidine derivatives can potentially affect multiple kinase-related pathways .

Pharmacokinetics

The compound has a predicted boiling point of 3561±520 °C and a density of 153±01 g/cm3 . These properties may influence its bioavailability.

Result of Action

It’s known that pyrrolo[2,3-d]pyrimidine derivatives can potentially induce apoptosis .

Action Environment

Under normal temperature and humidity conditions, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine exhibits stability. It may decompose in the presence of strong acids or alkalis . Thus, environmental factors such as temperature, humidity, and pH can influence the compound’s action, efficacy, and stability.

Orientations Futures

Propriétés

IUPAC Name |

ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O2/c1-2-15-9(14)6-3-5-7(10)11-4-12-8(5)13-6/h3-4H,2H2,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMVGJDTURCUCNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)N=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50611746 | |

| Record name | Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50611746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

187725-00-4 | |

| Record name | Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50611746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4S)-3-methyl-2,5-dioxo-1,3-oxazolidin-4-yl]propanenitrile](/img/structure/B71610.png)

![Ethyl 6,6-dimethyl-3-(methylsulfonyl)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B71629.png)